7-Methoxy-D-tryptophan

Descripción general

Descripción

7-Methoxy-D-tryptophan (7-MeOTrp) is an important natural product derived from tryptophan, an essential amino acid. 7-MeOTrp has been used in scientific research for decades due to its unique properties and the fact that it is easily synthesized in the laboratory. 7-MeOTrp can be used to study the mechanisms of action of various biochemical and physiological processes and is a valuable tool for laboratory experiments.

Aplicaciones Científicas De Investigación

Electrochemical Sensor for Detection of Tryptophan

7-Methoxy-D-tryptophan can be used in the development of electrochemical sensors for detecting tryptophan . This involves its interaction with copper nitroprusside, which is synthesized using a simple chemical co-precipitation method . The utilization of the reduction reaction inherent to copper nitroprusside effectively exhibits high selectivity against common interferences present in urine .

Anticancer and Antimicrobial Activities

The C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase significantly increases the anticancer and antimicrobial activities . This process involves the conversion of tryptophan-containing cyclic dipeptides to their C7-regularly prenylated derivatives . The prenylation at C7 leads to a significant increase in the anticancer and antimicrobial activities of the prenylated derivatives .

Self-Assembled Small-Molecule Hydrogel

7-Methoxy-D-tryptophan can be used in the construction of self-assembled small-molecule hydrogels . This involves the use of the non-toxic gluconolactone (GDL) to adjust the pH of the solution to induce the rapid self-assembly of N-[(benzyloxy)carbonyl]-L-tryptophan (ZW) to form a three-dimensional (3D) gel network .

Mecanismo De Acción

Target of Action

7-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan and its derivatives are known to interact with multiple receptors, making them versatile in their biological activities . The primary targets of 7-Methoxy-D-tryptophan are likely to be similar to those of tryptophan and its other derivatives, which include various enzymes and receptors involved in the kynurenine and serotonin pathways .

Mode of Action

It is known that tryptamines, a class of compounds that includes tryptophan and its derivatives, act primarily as agonists of the 5-ht2a receptor . This interaction can lead to profound changes in sensory perception, mood, and thought . It is plausible that 7-Methoxy-D-tryptophan may have similar interactions with its targets, leading to changes in cellular function and signaling.

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. These include the kynurenine pathway, the serotonin pathway, and direct transformation by gut microbiota . The kynurenine and serotonin pathways are particularly important as they lead to the production of several bioactive molecules that significantly affect mammalian physiology . As a derivative of tryptophan, 7-Methoxy-D-tryptophan may influence these pathways, potentially affecting their downstream effects.

Pharmacokinetics

1-methyltryptophan, a similar tryptophan derivative, is known for its good intestinal absorption, low clearance, and low binding to plasmatic proteins . These properties suggest a high bioavailability, which could also be true for 7-Methoxy-D-tryptophan.

Result of Action

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-Methoxy-D-tryptophan are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment. Moreover, the gut microbiota may also play a role in modulating the action of 7-Methoxy-D-tryptophan, as it does with other tryptophan derivatives .

Propiedades

IUPAC Name |

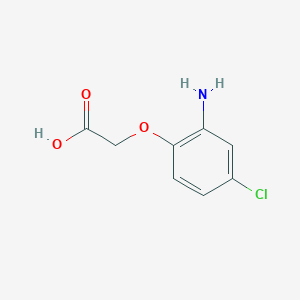

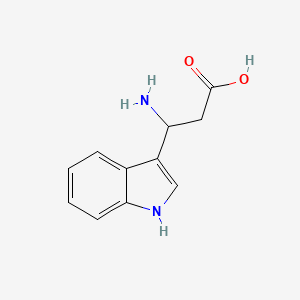

(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457291 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

808145-87-1 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitro-1,2,3,4-tetrahydro-9h-pyrido[3,4-b]indole](/img/structure/B1609773.png)